4-Chloro-6-fluorobenzene-1,3-diamine
Description
4-Chloro-6-fluorobenzene-1,3-diamine (CAS: 1524-37-4; Molecular Formula: C₆H₅ClF₂N₂; Molecular Weight: 178.57 g/mol) is a halogenated aromatic diamine featuring chlorine and fluorine substituents at the 4- and 6-positions, respectively, and amino groups at the 1- and 3-positions. This compound is primarily used as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactivity in cross-coupling and cyclization reactions. Its electron-withdrawing substituents (Cl, F) enhance the acidity of the amino groups, making it a versatile precursor for heterocyclic systems like benzimidazoles or quinoxalines .
Properties
IUPAC Name |
4-chloro-6-fluorobenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEOZDVWXHHKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290889 | |
| Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-37-4 | |
| Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluorobenzene-1,3-diamine typically involves the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation, followed by further reactions to introduce the desired functional groups . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical processes that ensure consistent quality and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluorobenzene-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized products .
Scientific Research Applications
4-Chloro-6-fluorobenzene-1,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluorobenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved . The compound’s unique structure allows it to bind to these targets with high specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Fluoro-6-methylbenzene-1,3-diamine (CAS: Not specified; Molecular Formula: C₇H₉FN₂; Molecular Weight: 140.16 g/mol)
- Key Differences : Replaces chlorine with a methyl group at position 4.
- Impact : The methyl group (electron-donating) reduces NH₂ acidity compared to the electron-withdrawing chlorine in the target compound. This alters reactivity in nucleophilic substitution or coordination chemistry.
- Applications: Less suited for electrophilic aromatic substitution but may improve solubility in nonpolar solvents .
5-Chloro-3-fluorobenzene-1,2-diamine (CAS: 1106717-48-9; Molecular Formula: C₆H₅ClF₂N₂; Molecular Weight: 178.57 g/mol)
- Key Differences: Amino groups at 1,2-positions instead of 1,3.
- Impact : The ortho-diamine configuration increases steric hindrance, limiting its use in macrocyclic ligand synthesis. Reduced conjugation stability compared to the 1,3-diamine isomer .
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine (CAS: 1695881-20-9; Molecular Formula: C₈H₁₀ClFN₂O; Molecular Weight: 204.63 g/mol)
- Key Differences : Ethoxy group at position 6 and fluorine at position 5.
- Impact: The ethoxy group enhances solubility in polar solvents but may sterically hinder reactions at the adjacent amino group. Fluorine at position 5 could influence electronic delocalization differently than position 6 .
Hazard and Regulatory Profiles
- Chrysoidine Derivatives (): Azo-linked benzene-1,3-diamines are classified as mutagenic (H341) and toxic (H302, H315).
Data Table: Comparative Analysis of Key Diamines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications | Notable Hazards |
|---|---|---|---|---|---|---|
| 4-Chloro-6-fluorobenzene-1,3-diamine | 1524-37-4 | C₆H₅ClF₂N₂ | 178.57 | Cl (4), F (6) | Pharmaceutical intermediate | Not specified |
| 4-Fluoro-6-methylbenzene-1,3-diamine | N/A | C₇H₉FN₂ | 140.16 | F (4), CH₃ (6) | Polymer chemistry | Not available |
| 5-Chloro-3-fluorobenzene-1,2-diamine | 1106717-48-9 | C₆H₅ClF₂N₂ | 178.57 | Cl (5), F (3) | Macrocyclic ligands | Potential instability |
| 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine | 1695881-20-9 | C₈H₁₀ClFN₂O | 204.63 | Cl (4), OEt (6), F (5) | Specialty chemicals | Not specified |
Biological Activity
4-Chloro-6-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2. It features a benzene ring substituted with chlorine and fluorine atoms, as well as two amino groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.
The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. These interactions can lead to significant biological effects, influencing cellular pathways and potentially offering therapeutic benefits against various diseases .
Therapeutic Applications
Research indicates that this compound may have potential applications in treating inflammatory conditions. For instance, compounds similar to this one have been studied for their efficacy in treating diseases such as inflammatory bowel disease and rheumatoid arthritis . The compound's ability to interact with specific molecular targets suggests that it could be developed into a therapeutic agent for these conditions.
Case Studies
- Inflammatory Diseases : A study highlighted the potential of related compounds in managing inflammatory bowel disease. The findings suggest that this compound could exhibit similar properties due to its structural characteristics .
- Antibacterial Properties : Preliminary investigations have shown that derivatives of this compound may possess antibacterial activity. This opens avenues for its use in developing new antibiotics or treatments for bacterial infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential treatment for inflammatory diseases | |
| Antibacterial | Exhibits antibacterial properties | |
| Enzyme Interaction | Interacts with various enzymes |
The synthesis of this compound typically involves several chemical reactions including substitution reactions where the chlorine or fluorine can be replaced by other functional groups. The compound has been synthesized using techniques that optimize yield and purity .
Table 2: Synthetic Methods Overview
| Method | Description |
|---|---|
| Acetylation | Protects amino groups during synthesis |
| Electrophilic Substitution | Allows introduction of various substituents |
| Oxidation/Reduction | Facilitates the formation of diverse derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
